molecular formula C12H20N2O2 B8111751 Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide

Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide

Cat. No.: B8111751
M. Wt: 224.30 g/mol
InChI Key: HURQLPGNIAZNLS-ZYHUDNBSSA-N
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Description

Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and an octahydrofuro[3,2-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrofuro[3,2-C]pyridine core, followed by the introduction of the cyclopropylmethyl group and the carboxamide functionality. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide include other derivatives of octahydrofuro[3,2-C]pyridine and related structures with different substituents.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3aR,7aR)-N-(cyclopropylmethyl)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-7-9-1-2-9)12-4-6-16-10(12)3-5-13-8-12/h9-10,13H,1-8H2,(H,14,15)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURQLPGNIAZNLS-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C23CCOC2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]2([C@@H]1OCC2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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